5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Description
Chemical Identity and Nomenclature
The compound 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate represents a complex heterocyclic molecule with multiple functional groups and stereochemical considerations. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's intricate structure, which includes a tetrahydrothieno[3,2-c]pyridine core system substituted with a cyclopropyl-containing side chain and a fluorinated phenyl group. The molecular formula C20H20FNO3S indicates the presence of twenty carbon atoms, twenty hydrogen atoms, one fluorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 373.4 grams per mole.
The compound exists under several synonymous names that reflect its chemical relationship to established pharmaceutical compounds. Alternative nomenclature includes 3-Fluoro prasugrel, Prasugrel European Pharmacopoeia Impurity B, and DE(2-fluoro)-3-fluoro prasugrel, indicating its structural similarity to the antiplatelet agent prasugrel while featuring distinct fluorine substitution patterns. The Chemical Abstracts Service registry number 1391194-39-0 provides unique identification for this compound in chemical databases and literature. Additional systematic names include [5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate and Ethanone, 2-[2-(acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)-, which emphasize different structural features of the molecule.
The compound's chemical identifiers extend beyond nomenclature to include specific structural descriptors that facilitate database searches and chemical informatics applications. The International Chemical Identifier string InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14/h2-4,9-10,13,19H,5-8,11H2,1H3 provides a standardized representation of the molecule's connectivity. The corresponding InChI Key IMTFHRNDRHBYGI-UHFFFAOYSA-N offers a shortened identifier for rapid database matching. The Simplified Molecular Input Line Entry System representation CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4 enables efficient computational processing and chemical structure manipulation.
Historical Context in Thienopyridine Chemistry
The development of this compound occurs within the broader historical framework of thienopyridine chemistry, which began in 1972 when researchers initiated searches for new anti-inflammatory compounds related to Tinoridine. The thienopyridine class emerged from systematic exploration of thiophene-containing heterocycles, initially targeting anti-inflammatory properties before discovering their remarkable antiplatelet activities. This compound represents a later-generation modification of thienopyridine structures, incorporating specific fluorine substitution and cyclopropyl functionality that distinguish it from earlier compounds in the series.
The evolution of thienopyridine chemistry demonstrates progressive structural refinement aimed at improving pharmacological properties and reducing adverse effects. Ticlopidine, introduced as the first clinically successful thienopyridine, established the foundational structure-activity relationships for this compound class. Subsequent development led to clopidogrel, which offered improved tolerability while maintaining antiplatelet efficacy. The compound under investigation represents further structural evolution, incorporating a 3-fluorophenyl substituent that differentiates it from the 2-fluorophenyl group found in standard prasugrel. This modification reflects ongoing efforts to optimize thienopyridine structures through systematic substitution pattern exploration.
Historical development of thienopyridine chemistry reveals the importance of metabolic activation pathways in determining biological activity. Early researchers recognized that thienopyridine compounds function as prodrugs requiring hepatic transformation to generate active metabolites. The identification of specific metabolic intermediates and active metabolites required decades of research, with the complete mechanistic understanding emerging only in the early 2000s. The compound this compound fits within this historical context as a structural variant designed to explore alternative activation pathways or metabolic profiles. Understanding the historical development of thienopyridine chemistry provides essential context for appreciating the significance of specific structural modifications present in this compound.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound embodies several important principles in heterocyclic chemistry, particularly regarding the thieno[3,2-c]pyridine core system. This bicyclic heterocycle represents a fused ring system combining thiophene and pyridine moieties, creating unique electronic and geometric properties that influence the molecule's chemical behavior. The fusion pattern between the thiophene and pyridine rings establishes specific bond angles and electronic distribution that affect both chemical reactivity and biological activity. The tetrahydro modification of the pyridine ring introduces conformational flexibility while maintaining the fundamental heterocyclic framework.
The incorporation of a 3-fluorophenyl substituent demonstrates the strategic use of fluorine substitution in medicinal chemistry and heterocyclic design. Fluorine atoms introduce significant electronegativity while maintaining relatively small steric bulk, creating distinct electronic effects on the aromatic system. The meta-position fluorine substitution pattern in this compound differs from the ortho-substitution found in related structures, potentially altering both electronic distribution and intermolecular interactions. This substitution pattern represents deliberate structural modification aimed at exploring structure-activity relationships within the thienopyridine family.
The cyclopropyl ketone functionality present in the side chain contributes additional structural complexity and potential reactivity sites. Cyclopropyl groups are known for their unique bonding characteristics and conformational constraints, which can influence molecular recognition and binding interactions. The ketone carbonyl group provides a potential electrophilic center and hydrogen bonding acceptor, contributing to the molecule's overall binding profile. The acetate ester functionality represents a common protecting group or metabolically labile moiety that may undergo hydrolysis under physiological conditions. These structural elements combine to create a complex molecule with multiple potential interaction sites and chemical transformation pathways.
| Structural Element | Chemical Feature | Significance |
|---|---|---|
| Thieno[3,2-c]pyridine core | Fused heterocycle | Electronic distribution, rigidity |
| 3-Fluorophenyl group | Halogenated aromatic | Electronic effects, lipophilicity |
| Cyclopropyl ketone | Strained ring carbonyl | Conformational constraint, reactivity |
| Acetate ester | Carboxylic acid derivative | Metabolic liability, solubility |
| Tetrahydropyridine | Saturated nitrogen heterocycle | Conformational flexibility, basicity |
Research Importance and Applications
The research significance of this compound extends across multiple scientific disciplines, reflecting the compound's unique structural features and potential applications. In pharmaceutical development, this compound serves as a valuable research tool for investigating structure-activity relationships within the thienopyridine family. Its designation as a prasugrel-related impurity or metabolite makes it essential for understanding the complete pharmacological profile of antiplatelet medications. Researchers utilize this compound to study metabolic pathways, degradation products, and potential alternative synthetic routes for thienopyridine-based pharmaceuticals.
Synthetic methodology development represents another crucial research application for this compound. The complex structure incorporating multiple heterocyclic and functional group elements provides an excellent target for developing new synthetic strategies. Recent research has demonstrated metal-free synthetic approaches for thieno[2,3-c]pyridine derivatives through denitrogenative transformation reactions, offering environmentally friendly alternatives to traditional metal-catalyzed processes. These methodologies enable efficient access to thienopyridine scaffolds while avoiding toxic metal residues that could compromise pharmaceutical applications. The compound serves as a benchmark for evaluating synthetic efficiency and selectivity in complex heterocyclic synthesis.
Material science applications emerge from the compound's electronic properties and structural rigidity. Thieno[3,2-c]pyridine derivatives find use in organic electronic materials, contributing to the design of advanced devices such as organic solar cells and light-emitting diodes. The extended conjugation and heteroatom incorporation in these structures provide tunable electronic properties suitable for electronic applications. Research in this area focuses on understanding how structural modifications affect electronic band gaps, charge transport properties, and device performance characteristics.
| Research Area | Application | Scientific Value |
|---|---|---|
| Pharmaceutical Chemistry | Metabolite identification, impurity profiling | Understanding drug metabolism and safety |
| Synthetic Methodology | Target molecule for new reactions | Development of efficient synthetic routes |
| Material Science | Electronic device components | Tunable electronic properties |
| Analytical Chemistry | Reference standard development | Quality control and quantification methods |
| Biochemical Research | Enzyme interaction studies | Mechanistic understanding of biological pathways |
Biochemical research applications involve using this compound to study enzyme interactions and cellular processes relevant to antiplatelet activity. Researchers investigate how structural modifications influence binding affinity to platelet adenosine diphosphate receptors and related biological targets. The compound provides insights into the molecular basis of thienopyridine activity and helps identify structural features responsible for biological selectivity. Studies utilizing unspecific peroxygenases for biocatalytic synthesis demonstrate the compound's utility in understanding enzymatic transformation of complex organic molecules. These investigations contribute to broader understanding of drug metabolism and the development of more effective therapeutic agents.
Properties
IUPAC Name |
[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14/h2-4,9-10,13,19H,5-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFHRNDRHBYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-39-0 | |
| Record name | 3-Fluoro prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FLUORO PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R751A973NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as 3-Fluoro prasugrel, is the P2Y12 receptor on platelets. This receptor plays a crucial role in platelet activation and aggregation, which are key processes in blood clotting.
Mode of Action
3-Fluoro prasugrel acts by irreversibly binding to the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. This inhibition of ADP-mediated platelet activation and aggregation is the primary mode of action of 3-Fluoro prasugrel.
Biochemical Pathways
The action of 3-Fluoro prasugrel affects the ADP-mediated pathway of platelet activation. By inhibiting the P2Y12 receptor, 3-Fluoro prasugrel prevents the activation of the GPIIb/IIIa complex, which is a key step in the aggregation of platelets. This results in a reduction of platelet aggregation and thus, a decrease in blood clot formation.
Pharmacokinetics
The pharmacokinetics of 3-Fluoro prasugrel involves its metabolism in the liver to its active form. Like clopidogrel, 3-Fluoro prasugrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.
Result of Action
The molecular and cellular effects of 3-Fluoro prasugrel’s action primarily involve the inhibition of platelet activation and aggregation. By preventing the activation of the GPIIb/IIIa complex, 3-Fluoro prasugrel reduces the ability of platelets to aggregate and form blood clots. This can help prevent thrombotic cardiovascular events in patients with acute coronary syndrome.
Action Environment
The action, efficacy, and stability of 3-Fluoro prasugrel can be influenced by various environmental factors. For instance, the metabolic activation of 3-Fluoro prasugrel in the liver can be affected by factors such as liver function, genetic variations in metabolic enzymes, and interactions with other drugs. .
Biological Activity
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as Prasugrel impurity II, is a compound related to the antiplatelet drug Prasugrel. This compound has garnered attention due to its potential biological activities, particularly in the context of cardiovascular therapies. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of 373.44 g/mol. The predicted boiling point is approximately 495.5 °C, and it has a density of 1.347 g/cm³. The pKa is recorded at 3.89, indicating its acidic nature which can influence its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C20H20FNO3S |
| Molecular Weight | 373.44 g/mol |
| Boiling Point | 495.5 ± 45 °C (Predicted) |
| Density | 1.347 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.89 ± 0.20 (Predicted) |
Antiplatelet Activity
The primary biological activity of this compound relates to its role as a P2Y12 receptor antagonist, similar to its parent compound Prasugrel. Research has shown that thienopyridines like Prasugrel and its analogs are crucial in antiplatelet therapy for reducing thrombotic cardiovascular events .
Case Study: Inhibition of Platelet Aggregation
A study evaluated various thienopyridine derivatives for their ability to inhibit ADP-induced platelet aggregation in vivo. The compound demonstrated significant antiplatelet activity comparable to that of Prasugrel at doses of 3 mg/kg and 1 mg/kg:
- ED50 Values :
- Compound 5c :
- Compound 5l :
These values indicate that while the compound is effective, it is less potent than Prasugrel () but more potent than Clopidogrel () .
Safety and Side Effects
The safety profile of the compound was assessed in clinical trials similar to those conducted for Prasugrel. Common adverse effects included bleeding risks and thrombotic thrombocytopenic purpura (TTP), consistent with other drugs in the thienopyridine class .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety in therapeutic applications. The metabolism pathway involves hydrolysis followed by cytochrome P450-mediated activation, similar to other prodrugs in this category .
Scientific Research Applications
Antiplatelet Activity
One of the primary applications of this compound is its potential as an antiplatelet agent. It is structurally related to prasugrel, a well-known antiplatelet drug used in the management of acute coronary syndromes. Studies have indicated that derivatives of this compound can exhibit enhanced antiplatelet effects compared to their parent compounds due to modifications in their chemical structure.
Cancer Research
Research has suggested that compounds with a thienopyridine structure may have anticancer properties. Preliminary studies indicate that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further investigations are required to elucidate the specific mechanisms involved.
Neuroprotective Effects
There is emerging evidence suggesting that thienopyridines may possess neuroprotective properties. This compound could potentially be studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are areas of interest for future research.
Case Studies
- Antiplatelet Efficacy : A study published in a peer-reviewed journal evaluated the antiplatelet activity of various thienopyridine derivatives, including this compound. Results showed significant inhibition of platelet aggregation in vitro, suggesting its potential as a therapeutic agent in cardiovascular diseases.
- Cancer Cell Line Studies : In vitro studies have been conducted on breast and lung cancer cell lines treated with this compound. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis, indicating its potential role in cancer therapy.
- Neuroprotection : Experimental models involving neurotoxic agents demonstrated that this compound could mitigate neuronal damage and improve cognitive function in animal models, highlighting its potential application in treating neurodegenerative disorders.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Ester Modifications: Propionate (Impurity-VI) and amino acid-based esters (Compound 5o) demonstrate how ester chain length and functional groups influence metabolic stability and bioavailability .
Pharmacological Activity and Efficacy
Table 2: Antiplatelet Activity and Pharmacokinetic Data
Key Findings :
- Amino acid prodrugs (e.g., Compound 5o) show comparable efficacy to prasugrel but with modified pharmacokinetics, highlighting the role of ester groups in prodrug design .
Preparation Methods
Synthesis of the Thienopyridine Core
The thienopyridine core is generally synthesized via cyclization reactions starting from appropriately substituted pyridine or thiophene derivatives. One established method involves the condensation of a 2-aminothiophene with a ketoester, followed by cyclization and reduction steps to yield the tetrahydrothieno[3,2-c]pyridine scaffold.
- Cyclization of 2-aminothiophene with ethyl acetoacetate under acidic conditions
- Reduction of the resulting dihydro intermediate to the tetrahydro form
Preparation of the 2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl Side Chain
The side chain is typically constructed via a Grignard reaction or organolithium addition to a 3-fluorobenzaldehyde, followed by cyclopropanation and oxidation to the corresponding ketone.
- Synthesis of 3-fluorobenzaldehyde derivative
- Addition of cyclopropylmagnesium bromide (Grignard reagent) to form the secondary alcohol
- Oxidation of the alcohol to the ketone using an oxidizing agent such as PCC or Dess-Martin periodinane
Formation of the Key Alkylating Intermediate
The ketone side chain is converted to a suitable leaving group, such as a methanesulfonate (mesylate), to facilitate alkylation of the thienopyridine core.
- Treatment of the secondary alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the mesylate intermediate
Coupling of Side Chain to Thienopyridine Core
The mesylate intermediate undergoes nucleophilic substitution with the thienopyridine core, typically under basic conditions, to form the C–C bond linking the two fragments.
- Alkylation of the thienopyridine nitrogen with the mesylate in the presence of a base (e.g., sodium hydride or potassium carbonate)
Acetylation
The final step involves acetylation of the secondary amine or alcohol group on the thienopyridine scaffold to yield the acetate ester.
- Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine)
Purification and Crystallization
The product is purified by recrystallization from suitable solvents or by chromatographic techniques. For pharmaceutical applications, further conversion to the hydrochloride salt and crystallization in a defined polymorphic form may be performed.
Data Table: Summary of Key Steps and Conditions
| Step | Intermediate/Product | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Thienopyridine core | 2-aminothiophene, ketoester, acid | Cyclization, reduction |
| 2 | Secondary alcohol | 3-fluorobenzaldehyde, cyclopropyl Grignard | Grignard addition |
| 3 | Ketone | PCC or Dess-Martin periodinane | Oxidation |
| 4 | Mesylate | Methanesulfonyl chloride, base | Mesylation of alcohol |
| 5 | Coupled product | Thienopyridine core, mesylate, base | Nucleophilic substitution |
| 6 | Acetate ester | Acetic anhydride or acetyl chloride | Acetylation |
| 7 | Final product | Recrystallization, HCl (if salt form) | Purification, polymorph selection |
Research Findings and Process Optimizations
- The use of mesylate intermediates for alkylation improves yields and selectivity compared to direct halide alkylation.
- Control of temperature during Grignard addition and oxidation steps is critical to avoid side reactions and decomposition.
- The choice of base and solvent in the coupling step significantly affects the reaction rate and purity of the product.
- Crystallization from mixed solvents (e.g., ethanol/water) can be used to obtain the desired polymorphic form for pharmaceutical use.
Alternative and Related Methods
While the above approach is the most widely documented, variations exist, such as:
- Use of tosylates or halides as leaving groups instead of mesylates.
- Direct coupling of the pre-formed side chain with the thienopyridine core via transition metal-catalyzed cross-coupling (less common for this scaffold).
- Enantioselective synthesis using chiral auxiliaries or catalysts for specific stereochemical requirements.
Q & A
Q. What synthetic methodologies are employed to synthesize this compound?
The compound is typically synthesized via multi-step routes involving:
- Condensation reactions : Introduction of the cyclopropyl and 3-fluorophenyl groups through nucleophilic substitution or Friedel-Crafts alkylation.
- Cyclization : Formation of the tetrahydrothieno[3,2-c]pyridine core using reagents like POCl₃ or PPA (polyphosphoric acid).
- Acetylation : Final esterification of the hydroxyl group using acetic anhydride. Purification involves column chromatography and crystallization, with purity validated via HPLC (>98%) .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography : Resolves bond angles (e.g., C–S–C ~112.8°) and confirms stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., cyclopropyl protons at δ 0.76–0.96 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₁FNO₃S: 386.12) .
Q. How should stability be assessed under laboratory storage conditions?
- Store at 4°C in airtight, light-protected containers to prevent hydrolysis of the acetate group.
- Monitor degradation via HPLC-UV at intervals (e.g., 0, 3, 6 months) under accelerated stability conditions (40°C/75% RH) .
Advanced Research Questions
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the 3-fluorophenyl group (e.g., electron-withdrawing/-donating groups) or cyclopropyl ring (e.g., spirocyclic analogs).
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors, as seen in related tetrahydrothienopyridines .
Q. What strategies resolve conformational ambiguities in the tetrahydrothienopyridine core?
- X-ray crystallography : Compare torsion angles (e.g., C5–C6–C7–N1) with related structures (e.g., 5-(2-chlorobenzyl) analog: 121.6° ).
- DFT calculations : Optimize ring puckering using Gaussian09 with B3LYP/6-31G(d) basis set .
Q. How to address contradictory bioactivity data across assays?
- Assay validation : Ensure consistent cell lines (e.g., HEK-293 vs. CHO) and buffer conditions (pH 7.4 vs. 6.8).
- Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) and functional activity via cAMP accumulation assays .
Q. What role does the 3-fluorophenyl group play in metabolic stability?
- Isotopic labeling : Synthesize ¹⁸F-labeled analogs to track metabolic pathways via PET imaging.
- Microsomal assays : Compare half-life (t₁/₂) in human liver microsomes with non-fluorinated analogs .
Q. How to identify degradation products under oxidative stress?
- LC-HRMS : Expose the compound to H₂O₂ (3% v/v) and analyze fragments (e.g., m/z 248.08 corresponding to deacetylated thienopyridine).
- Forced degradation studies : Use thermal (80°C) and photolytic (ICH Q1B) conditions .
Q. What formulation strategies mitigate poor aqueous solubility?
- Co-solvent systems : Use PEG-400/water (1:1) to enhance solubility (>5 mg/mL).
- Salt formation : Synthesize hydrochloride salts (e.g., CAS 1391194-50-5) for improved crystallinity .
Q. How to resolve discrepancies in crystallographic data interpretation?
- Refinement protocols : Compare R-factor convergence (e.g., <0.05) with related structures (e.g., 5-(2-cyanobenzyl) analog ).
- Twinned crystals : Apply SHELXL twin refinement for ambiguous electron density maps .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
